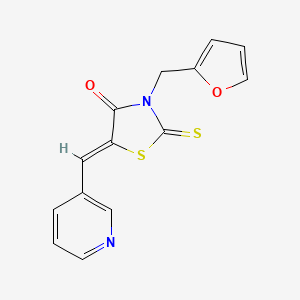![molecular formula C17H20N4O3S B6086170 N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)
N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as NMS or NMS-1286937. This compound belongs to the class of sulfonylbenzamides and has been used in various studies related to the nervous system, including neurodegenerative diseases and psychiatric disorders.
作用机制
The mechanism of action of NMS involves its ability to bind to specific receptors in the nervous system. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT7 receptor. NMS has also been shown to inhibit the reuptake of dopamine and serotonin, leading to an increase in their availability in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NMS are complex and depend on the specific receptor it binds to. NMS has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been shown to affect the activity of various enzymes and ion channels. The physiological effects of NMS include changes in motor behavior, cognition, and mood.
实验室实验的优点和局限性
NMS has several advantages for lab experiments. It has a high affinity for specific receptors, making it a useful tool for studying their function. It is also relatively stable and can be used in a variety of experimental conditions. However, NMS has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of NMS. One area of research is the development of more selective compounds that target specific receptors. Another area of research is the study of the long-term effects of NMS on the nervous system. NMS has also been studied for its potential therapeutic effects in various diseases, and further research in this area is needed. Additionally, the use of NMS in combination with other compounds may lead to new insights into the function of the nervous system.
In conclusion, N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide is a chemical compound that has been widely used in scientific research related to the nervous system. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. NMS has the potential to provide valuable insights into the function of the nervous system and may have therapeutic applications in the future.
合成方法
The synthesis of NMS involves a series of steps that include the reaction of 4-(2-pyridinyl)-1-piperazine with N-methyl-4-sulfonylbenzamide. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
NMS has been widely used in scientific research related to the nervous system. It has been studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its effects on psychiatric disorders such as schizophrenia and depression. NMS has been used as a tool to study the function of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
属性
IUPAC Name |
N-methyl-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-18-17(22)14-5-4-6-15(13-14)25(23,24)21-11-9-20(10-12-21)16-7-2-3-8-19-16/h2-8,13H,9-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZPJCUROQGTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B6086088.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(tetrahydro-2H-pyran-2-ylmethyl)amino]nicotinamide](/img/structure/B6086090.png)
methanol](/img/structure/B6086103.png)
![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)

![N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6086122.png)
![N-(1-benzothien-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6086130.png)
![N-(2-fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6086141.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6086157.png)
![5,5-dimethyl-2-({[3-(trifluoromethyl)benzyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6086163.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6086168.png)
![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086177.png)
![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)